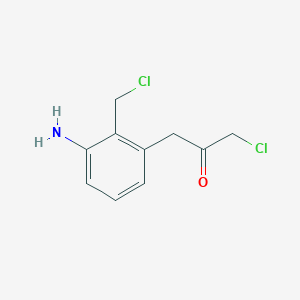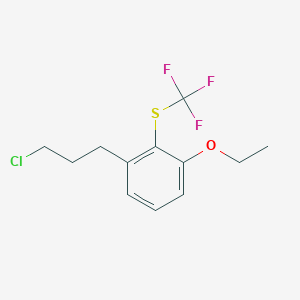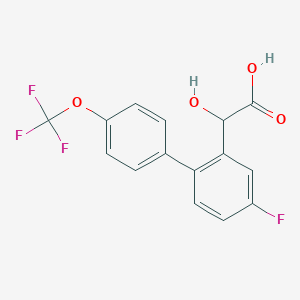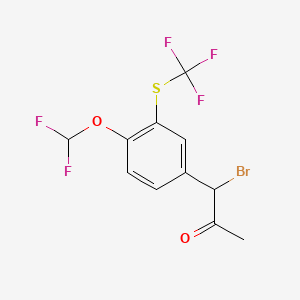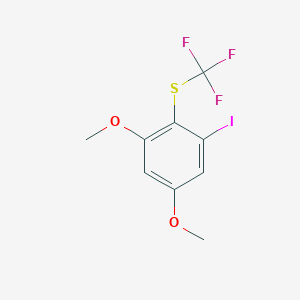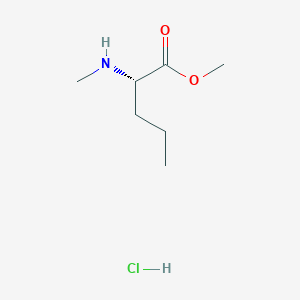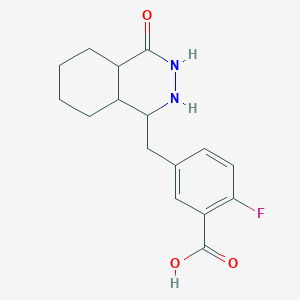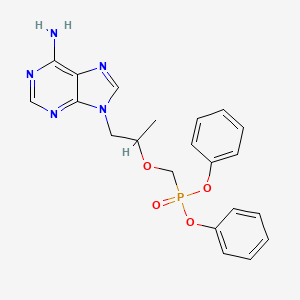
Tenofovir alafenamide Impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir alafenamide Impurity 3 is a byproduct formed during the synthesis of Tenofovir alafenamide, an antiretroviral medication used primarily for the treatment of chronic hepatitis B and HIV-1 infections . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir alafenamide Impurity 3 involves several steps, including the use of chiral intermediates and specific reaction conditions. One of the key intermediates in the synthesis is ®-Tenofovir phenyl ester, which undergoes a Mitsunobu reaction to produce the impurity . The reaction conditions typically involve the use of acetonitrile as a solvent and sulfur oxychloride as a reagent .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent quality assurance processes. The impurity is separated and quantified using high-performance liquid chromatography (HPLC) with a chiral stationary phase . This ensures that the levels of the impurity are within acceptable limits to maintain the safety and efficacy of the final drug product.
Análisis De Reacciones Químicas
Types of Reactions: Tenofovir alafenamide Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the transformation of the intermediate compounds into the final impurity.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur oxychloride, acetonitrile, and L-alanine isopropyl ester . The reaction conditions often involve specific temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various chiral intermediates and the final impurity, this compound .
Aplicaciones Científicas De Investigación
Tenofovir alafenamide Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential effects on the pharmacokinetics and pharmacodynamics of Tenofovir alafenamide . Additionally, the impurity is used in stability studies to assess the robustness of pharmaceutical formulations .
Mecanismo De Acción
it is known that impurities can affect the overall pharmacological profile of the drug by interacting with the molecular targets and pathways involved in the drug’s action . In the case of Tenofovir alafenamide, the primary molecular target is the reverse transcriptase enzyme, which is inhibited to prevent viral replication .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tenofovir alafenamide Impurity 3 include other impurities formed during the synthesis of Tenofovir alafenamide, such as ®-Tenofovir diphenyl ester and (S)-Tenofovir phenyl ester .
Uniqueness: this compound is unique due to its specific chiral configuration and the particular synthetic route used for its formation. This uniqueness is important for the accurate identification and quantification of the impurity in pharmaceutical formulations .
Propiedades
IUPAC Name |
9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDSRIRFPGRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
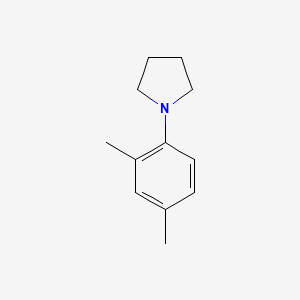
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)

